N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
N-(5-Fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a triazolo-pyrimidine acetamide derivative characterized by a fused triazolo[4,3-c]pyrimidine core, a phenyl substituent at position 5, a methyl group at position 7, and an acetamide side chain linked to a 5-fluoro-2-methylphenyl moiety. This structural framework places it within a class of nitrogen-rich heterocyclic compounds known for diverse biological activities, including antimicrobial and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-2-(7-methyl-3-oxo-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O2/c1-13-8-9-16(22)11-17(13)24-19(28)12-26-21(29)27-18(25-26)10-14(2)23-20(27)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWRMDXILTODLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)CN2C(=O)N3C(=N2)C=C(N=C3C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyrimidine scaffold.
Functionalization: The core structure is then functionalized with various substituents, including the 5-fluoro-2-methylphenyl and 7-methyl-3-oxo-5-phenyl groups.
Acetylation: The final step involves the acetylation of the intermediate compound to yield the target molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Scientific Research Applications
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its anticancer properties, particularly in targeting specific kinases involved in tumor growth.
Mechanism of Action
The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves inhibition of cyclin-dependent kinase 2 (CDK2). By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inhibiting tumor cell proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Analytical Characterization
- NMR Profiling : Comparative NMR analysis (as in ) reveals that substituents at specific positions (e.g., fluorine at the phenyl ring) perturb chemical shifts in regions corresponding to the triazolo-pyrimidine core (δ 29–36 ppm) and acetamide side chain (δ 39–44 ppm), enabling structural differentiation .
- Mass Spectrometry: Molecular networking () clusters compounds with similar fragmentation patterns. The target compound’s high-resolution MS/MS profile would likely cluster with triazolo-pyrimidine analogs but diverge from oxazolidinone or isothiazolo derivatives due to distinct core fragmentation .
Computational Similarity Assessment
Tanimoto and Dice similarity indices () quantify structural overlap. For instance, the target compound and flumetsulam may share a moderate Tanimoto score (~0.6–0.7) due to their triazolo-pyrimidine cores but differ in side-chain functionalization . Machine learning models () could predict bioactivity by lumping it with triazolo-pyrimidines, assuming shared physicochemical properties .
Pharmacological Implications
Biological Activity
N-(5-fluoro-2-methylphenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a complex organic compound notable for its potential therapeutic applications in medicinal chemistry. This compound belongs to the class of nitrogen-containing heterocycles and is characterized by its unique structural features, including fluorinated aromatic rings and a triazolopyrimidine core. The biological activity of this compound is of significant interest due to its implications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.4 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20F2N6O2 |
| Molecular Weight | 438.4 g/mol |
| CAS Number | 1251553-28-2 |
The mechanism of action for this compound involves interactions with specific biological targets such as enzymes or receptors. Upon administration, this compound binds to its targets, modulating their activity and influencing downstream signaling pathways. The presence of fluorinated aromatic rings enhances binding affinity due to their electronic properties.
Biological Activity
Research indicates that compounds with similar structures often exhibit potent inhibitory effects on various biological pathways relevant to disease processes. For instance:
- Anticancer Activity : In vitro studies have shown that compounds related to this structure can inhibit the proliferation of cancer cells (e.g., L1210 mouse leukemia cells) with IC(50) values in the nanomolar range . This suggests the potential for this compound to act as an anticancer agent.
- Antimicrobial Properties : Similar compounds have demonstrated significant antibacterial and antifungal activities against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida species . The introduction of electron-withdrawing groups has been shown to enhance antimicrobial potency.
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Anticancer Effects : A study published in PubMed demonstrated that novel phosphoramidate analogues exhibited potent inhibition of L1210 cell proliferation. The mechanism involved intracellular release of active metabolites that inhibited cell growth .
- Antimicrobial Testing : Research on benzotriazole derivatives highlighted their antibacterial activity against Gram-positive and Gram-negative bacteria, showing MIC values comparable to established antibiotics . This indicates a promising avenue for further exploration of this compound's potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
